N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine
Description
N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine (IUPAC: 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine) is a heterocyclic amine featuring a thian-4-amine core (a six-membered sulfur-containing ring) linked to a 4-methylmorpholin-2-ylmethyl group. This compound is of interest due to its structural similarity to bioactive molecules targeting kinases, antioxidants, and antimicrobial agents. The morpholine moiety enhances solubility, while the thian ring may influence conformational flexibility and electronic properties .
Properties
Molecular Formula |
C11H22N2OS |
|---|---|
Molecular Weight |
230.37 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]thian-4-amine |
InChI |
InChI=1S/C11H22N2OS/c1-13-4-5-14-11(9-13)8-12-10-2-6-15-7-3-10/h10-12H,2-9H2,1H3 |
InChI Key |
WOCAGHIIQWSBKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine typically involves the reaction of 4-methylmorpholine with thian-4-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related analogs from literature:
Key Observations :
- Core Structure : The thian-4-amine core in the target compound distinguishes it from thiazole- or thiadiazole-based analogs. The six-membered thian ring may offer distinct steric and electronic profiles compared to five-membered heterocycles .
- Morpholine Substituents: The 4-methylmorpholin-2-yl group in the target compound differs from morpholinosulfonyl () or morpholinophenylamino () groups.
- Biological Activity : While the target compound’s activity is underexplored, analogs like compound 18 () demonstrate potent kinase inhibition, suggesting that morpholine-thiazole hybrids are pharmacologically relevant. The absence of a pyrimidine linker in the target compound may reduce kinase affinity but could simplify synthesis .
Physicochemical and Functional Comparisons
- Solubility : Morpholine derivatives generally improve aqueous solubility. The target compound’s 4-methylmorpholine group may balance solubility and lipophilicity better than sulfonyl or phenyl-substituted morpholines (e.g., ) .
- Bioactivity : Thiazole- and thiadiazole-based amines in and show antioxidant and kinase-inhibitory activities, respectively. The thian core’s larger ring size in the target compound could alter binding kinetics in similar pathways .
Biological Activity
N-[(4-Methylmorpholin-2-yl)methyl]thian-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a thian (thiophene) ring structure, which is known for its role in enhancing the pharmacological profile of compounds. The incorporation of a morpholine moiety is significant for its ability to modulate biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a series of novel purine nucleoside phosphorylase (PNP) inhibitors, which include morpholine derivatives, demonstrated potent cytotoxic effects against T-cell malignancies. The most effective inhibitors showed IC50 values as low as 19 nM for human PNP and 4 nM for Mycobacterium tuberculosis PNP, indicating significant selectivity and potency against these targets .
Table 1: Summary of Biological Activity Against Cancer Cells
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Human PNP | 19 | High |
| Similar Morpholine Derivative | Mycobacterium tuberculosis PNP | 4 | Highly selective |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes such as purine nucleoside phosphorylase. This inhibition disrupts nucleotide metabolism in cancer cells, leading to reduced proliferation and increased apoptosis. The selectivity for pathogenic enzymes over human enzymes suggests a favorable therapeutic index, minimizing potential side effects in normal tissues .
Case Studies
- Case Study on T-cell Malignancies : A study evaluated the effects of various morpholine-containing compounds on T-cell lines such as CCRF-CEM and Jurkat. The results indicated that these compounds significantly inhibited cell growth at low concentrations, supporting their potential use in treating T-cell malignancies .
- Pharmacokinetic Studies : In vivo pharmacokinetic studies of similar morpholine derivatives showed favorable absorption and distribution characteristics, further supporting their development as therapeutic agents. These studies highlighted the importance of structural modifications in enhancing bioavailability and efficacy .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis of this compound indicates that modifications to the morpholine and thian structures can significantly influence biological activity. For example, variations in substituents on the morpholine ring have been shown to enhance potency and selectivity against specific targets .
Table 2: SAR Insights for Morpholine Derivatives
| Modification | Effect on Activity |
|---|---|
| Substitution on Morpholine | Increased potency |
| Variation in Thian Ring | Altered selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
